molecular formula C13H10N2O4S B5820345 N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide

N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide

Cat. No.: B5820345
M. Wt: 290.30 g/mol
InChI Key: NHMBUKSMTNSDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is a complex organic compound with a unique structure that includes a benzoisoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the sulfonamide group .

Mechanism of Action

The mechanism of action of N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the sulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-14-20(18,19)8-5-7-3-2-4-9-11(7)10(6-8)13(17)15-12(9)16/h2-6,14H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBUKSMTNSDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C3C(=C1)C=CC=C3C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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